BDPR6Gaminehydrochloride
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Overview
Description
BDPR6Gaminehydrochloride is a boronic dipyrromethene dye matched to the rhodamine 6G channel. This fluorophore derivative contains an aliphatic amine group in the form of a salt. The amine groups can be conjugated to electrophiles and used for enzymatic transamination .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDPR6Gaminehydrochloride is synthesized through a series of chemical reactions involving boronic dipyrromethene (BDP) as the core structure. The reaction conditions often include the use of solvents like DMSO, PEG300, and Tween 80, with the final product being stored at -20°C for long-term stability .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
BDPR6Gaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different properties and applications depending on the specific modifications made .
Scientific Research Applications
BDPR6Gaminehydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of BDPR6Gaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can conjugate with electrophiles, allowing it to be used in enzymatic transamination reactions. The fluorescent properties of the compound are due to its boronic dipyrromethene core, which absorbs and emits light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Rhodamine 6G: A similar fluorescent dye with comparable properties.
BODIPY: Another boronic dipyrromethene dye with different functional groups.
Fluorescein: A widely used fluorescent dye with different spectral properties
Uniqueness
BDPR6Gaminehydrochloride is unique due to its specific combination of an aliphatic amine group and boronic dipyrromethene core. This combination provides distinct fluorescent properties and reactivity, making it suitable for a wide range of applications in scientific research .
Properties
Molecular Formula |
C24H30BClF2N4O |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H |
InChI Key |
MNYJFICGJSOWBU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.Cl |
Origin of Product |
United States |
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